1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide
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Overview
Description
1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with an amino group at the 1-position and a methyl group at the 2-position. The bromide ion serves as the counterion, making the compound a salt. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions One common method is the condensation of 2-aminopyridine with an α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific receptors, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the amino group at the 1-position.
1-Methylimidazo[1,2-a]pyridine: Lacks the amino group and has a different substitution pattern.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
34167-87-8 |
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Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-4-ium-1-amine;bromide |
InChI |
InChI=1S/C8H10N3.BrH/c1-7-6-10-5-3-2-4-8(10)11(7)9;/h2-6H,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
LGUVLHFBXRFNHV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+]2=CC=CC=C2N1N.[Br-] |
Origin of Product |
United States |
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